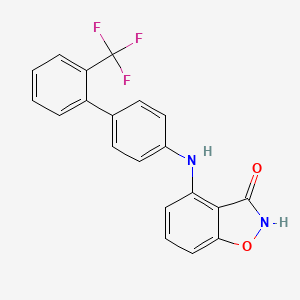
Hsd17B13-IN-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-51 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
Preparation Methods
The preparation of Hsd17B13-IN-51 involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve a clear solution. The final step involves the addition of deionized water to complete the formulation . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Hsd17B13-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and estradiol. The major products formed from these reactions are typically secondary alcohols and ketones, depending on the specific reaction conditions .
Scientific Research Applications
Hsd17B13-IN-51 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, it is being investigated for its potential to treat liver diseases such as NAFLD and NASH. The compound has also shown promise in reducing liver fibrosis and inflammation, making it a valuable tool in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Hsd17B13-IN-51 involves the inhibition of HSD17B13, which is a liver-specific, lipid droplet-associated enzyme. By inhibiting this enzyme, this compound reduces the biosynthesis of pro-inflammatory lipid mediators and retinol, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the NAD+ cofactor and the lipid/detergent molecules in the ligand binding pocket .
Comparison with Similar Compounds
Hsd17B13-IN-51 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include BI-3231 and other small molecule inhibitors targeting the same enzyme. this compound has shown superior efficacy in reducing liver inflammation and fibrosis in preclinical studies .
Properties
Molecular Formula |
C22H13Cl2F3N4O3 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[2-(trifluoromethyl)pyridin-3-yl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-7-12(8-14(24)18(13)32)20(33)30-16-5-1-4-15-17(16)21(34)31(10-29-15)9-11-3-2-6-28-19(11)22(25,26)27/h1-8,10,32H,9H2,(H,30,33) |
InChI Key |
KYPBLQVDALJCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(N=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
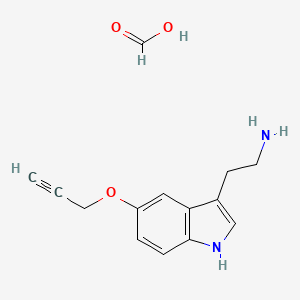

![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
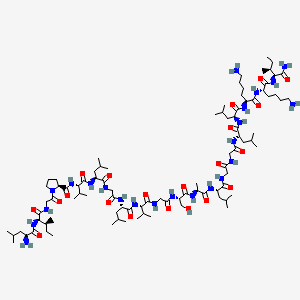
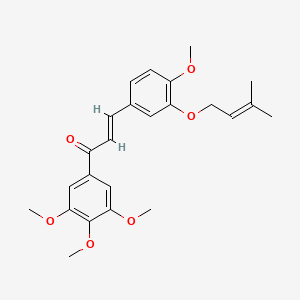
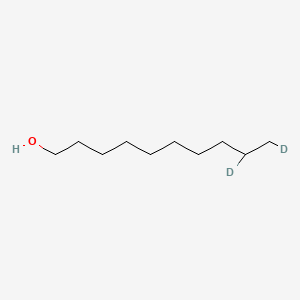
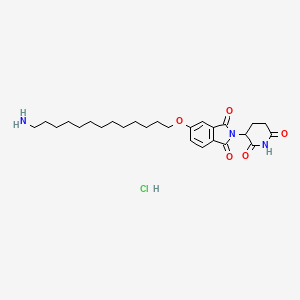



![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
